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Compound of Interest

Compound Name: TP0628103

Cat. No.: B12369998 Get Quote

A Note on the Compound Name: Initial searches for "TP0628103" did not yield specific results.

Based on the available scientific literature, it is highly probable that the intended compound

was TP-0903, also known as Dubermatinib. These application notes and protocols are

therefore based on the published data for TP-0903.

Introduction
TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.

[1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its

overexpression is associated with poor prognosis, metastasis, and drug resistance in various

cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial

for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have

demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a

promising agent for cancer therapy.[2]

These application notes provide a summary of the use of TP-0903 in xenograft mouse models

based on published preclinical studies. The provided protocols are intended as a guide for

researchers and can be adapted based on the specific cancer model and experimental goals.

Mechanism of Action and Signaling Pathway
TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of

its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation,
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activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding

pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.

The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling

pathways implicated in cancer progression, including:

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived

cell lines.[4]

JAK/STAT3 Pathway: This pathway is involved in inflammation, immune response, and cell

proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[4]

ERK Signaling: This pathway is a key component of the MAPK cascade, which regulates cell

proliferation, differentiation, and survival.[5]

Aurora Kinase Pathway: TP-0903 has been shown to inhibit Aurora A and B kinases, which

are critical for cell cycle progression, leading to G2/M arrest.[3][4]

By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces

the metastatic potential of cancer cells.[1][3]
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Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.

Data Presentation
In Vitro Efficacy of TP-0903

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12369998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 Reference

PSN-1 Pancreatic Cancer 6 µM [3]

BMF-A3
Pancreatic Ductal

Adenocarcinoma
110 nM [6]

MV4-11 (R248W)
Acute Myeloid

Leukemia
12-32 nM [7]

Kasumi-1
Acute Myeloid

Leukemia
12-32 nM [7]

HL-60
Acute Myeloid

Leukemia
12-32 nM [7]

In Vivo Efficacy of TP-0903 in Xenograft Models
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Cancer
Type

Xenograft
Model

Mouse
Strain

Treatment
Regimen

Outcome Reference

Pancreatic

Ductal

Adenocarcino

ma

Orthotopic

KPfC implant
-

TP-0903

(dose not

specified)

Suppressed

tumor growth
[6]

Pancreatic

Ductal

Adenocarcino

ma

Genetically

Engineered

(KPfC)

-

TP-0903

(dose not

specified)

Extended

median

survival from

72 to 78 days

[6]

Acute

Myeloid

Leukemia

HL-60

Xenograft
NCG

TP-0903 (50

mg/kg, oral, 5

days on/2

days off)

Extended

median

survival from

46 to 63 days

[7]

Acute

Myeloid

Leukemia

MV4-11

(R248W)-

Luc+

Xenograft

NSG

TP-0903 (50

mg/kg, oral, 5

days on/2

days off)

Suppressed

leukemia

outgrowth

and improved

survival

[7]

FLT3-ITD-

mutated AML

MOLM13-

RES-Luc+

Xenograft

NSG

TP-0903 (60

mg/kg, oral, 5

days/week for

3 weeks)

Significantly

reduced

leukemic cell

outgrowth

[5]

Inflammatory

Breast

Cancer

SUM149

Xenograft
-

TP-0903

(dose not

specified)

Decreased

tumor volume
[8]

Inflammatory

Breast

Cancer

BCX010

Xenograft
-

TP-0903

(dose not

specified)

Decreased

tumor volume
[8]

Experimental Protocols
General Xenograft Mouse Model Protocol
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This protocol provides a general framework for establishing and utilizing xenograft models to

evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell

line and research question.
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Caption: Experimental workflow for TP-0903 evaluation in xenograft models.
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1. Cell Culture and Preparation:

Culture selected cancer cell lines in appropriate media and conditions until they reach 80-

90% confluency.

Harvest cells using trypsinization and wash with sterile PBS.

Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via

trypan blue exclusion).

Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serum-

free media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1 x 10^7

cells/mL).

2. Xenograft Implantation:

Use immunodeficient mice (e.g., NSG, NOD-SCID).

For subcutaneous models, inject the cell suspension (typically 100-200 µL) into the flank of

the mouse.

For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic

cancer models).

3. Tumor Growth Monitoring and Treatment Initiation:

Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per

week).

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment and control groups.

4. TP-0903 Administration:

Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described

in specific preclinical studies).
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Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]

Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2

days off, repeated for a set number of weeks.[5][7]

5. Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study (defined by a specific time point or when tumors in the control group

reach a maximum size), euthanize the mice.

Excise tumors, weigh them, and process them for further analysis (e.g., histology,

immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).

For survival studies, monitor mice until they meet predefined endpoint criteria.

Conclusion
TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft

models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase

and its downstream signaling pathways, provides a strong rationale for its continued

investigation as a cancer therapeutic. The protocols and data presented here offer a foundation

for researchers to design and execute in vivo studies to further explore the potential of TP-0903

in various cancer contexts. It is crucial to optimize experimental conditions for each specific

xenograft model to obtain robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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